5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound contains several functional groups including a benzyl group, a phenyl group, and a difluoromethoxy group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the benzyl and phenyl groups in this compound might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure. For example, the presence of the difluoromethoxy group might influence the compound’s polarity and therefore its solubility in different solvents .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research on related compounds primarily focuses on their synthesis through various chemical reactions. For instance, the 1,3-Dipolar Cycloaddition reaction has been utilized for synthesizing derivatives like 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, showcasing the versatility and efficiency of this method in creating complex molecules with high yields and specificity (Kaur et al., 2013).
Molecular Interactions and Structural Analysis
Studies have also delved into the molecular interactions and structural analysis of similar compounds. For example, Isomeric pyrazolo[3,4-d]pyrimidine-based molecules have been analyzed for their dimerization properties and intermolecular interactions, providing insights into their structural behaviors and potential applications in designing materials with specific properties (Avasthi et al., 2002).
Novel Applications in Organic Electronics
Research into related compounds has extended into the realm of organic electronics, where their unique properties are harnessed for specific applications. For instance, photoluminescent conjugated polymers containing derivatives of pyrrolo[3,4-c]pyrrole have been synthesized, demonstrating their potential in creating materials for electronic applications due to their strong photoluminescence and good processability (Beyerlein & Tieke, 2000).
Synthesis and Biological Activity
Another facet of research on similar compounds includes exploring their biological activity . Compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic activities, highlighting the potential of these compounds in medicinal chemistry (Muchowski et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-benzyl-3-[4-(difluoromethoxy)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4/c26-25(27)32-19-13-11-17(12-14-19)21-20-22(33-29(21)18-9-5-2-6-10-18)24(31)28(23(20)30)15-16-7-3-1-4-8-16/h1-14,20-22,25H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBTSVQFRQWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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